Methyl 2-(benzenesulfonyl)butanoate
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Overview
Description
Methyl 2-(benzenesulfonyl)butanoate, also known as MBSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
Methyl 2-(benzenesulfonyl)butanoate inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes gene expression and alters cellular signaling pathways. The exact mechanism by which Methyl 2-(benzenesulfonyl)butanoate induces apoptosis and improves cognitive function is still being studied.
Biochemical and Physiological Effects:
Methyl 2-(benzenesulfonyl)butanoate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which activates caspases and leads to cell death. Methyl 2-(benzenesulfonyl)butanoate has also been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. This effect is thought to be due to the ability of Methyl 2-(benzenesulfonyl)butanoate to increase histone acetylation and promote gene expression in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-(benzenesulfonyl)butanoate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, such as trichostatin A and valproic acid, Methyl 2-(benzenesulfonyl)butanoate does not inhibit other enzymes, such as histone acetyltransferases (HATs). This allows for more precise control of gene expression and signaling pathways. However, one limitation of Methyl 2-(benzenesulfonyl)butanoate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on Methyl 2-(benzenesulfonyl)butanoate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies could also investigate the use of Methyl 2-(benzenesulfonyl)butanoate in combination with other drugs or therapies to enhance its effectiveness. Additionally, research could explore the development of new methods for synthesizing and administering Methyl 2-(benzenesulfonyl)butanoate to improve its solubility and bioavailability.
Synthesis Methods
Methyl 2-(benzenesulfonyl)butanoate can be synthesized using various methods, including the reaction of butyric acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. Another method involves the reaction of butyric acid with benzenesulfonyl hydrazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Both methods result in the formation of Methyl 2-(benzenesulfonyl)butanoate as a white crystalline solid.
Scientific Research Applications
Methyl 2-(benzenesulfonyl)butanoate has been used in scientific research for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by Methyl 2-(benzenesulfonyl)butanoate has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve memory and learning in animal models of neurodegenerative diseases.
properties
IUPAC Name |
methyl 2-(benzenesulfonyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(11(12)15-2)16(13,14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWMURDMLXRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzenesulfonyl)butanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.